molecular formula C14H14IN3O B213520 N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide

Katalognummer B213520
Molekulargewicht: 367.18 g/mol
InChI-Schlüssel: NDMURDCGBAXLFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide, also known as compound A, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2006 by a team of researchers at Merck & Co., Inc. Compound A is a potent and selective inhibitor of a specific type of enzyme called cGAS, which is involved in the immune response to viral infections and other diseases.

Wirkmechanismus

Compound A works by selectively inhibiting the activity of cGAS, which is an enzyme that plays a key role in the immune response to viral infections and other diseases. By inhibiting cGAS, N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide A can reduce the production of interferons and other cytokines, which can lead to a suppression of the immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide A have been extensively studied in vitro and in vivo. In vitro studies have shown that N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide A can inhibit the production of interferons and other cytokines in response to viral infections and other stimuli. In vivo studies have shown that N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide A can reduce the severity of autoimmune disorders and infectious diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide A in lab experiments is its selectivity for cGAS, which allows for a more precise manipulation of the immune response. However, one of the limitations of using N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide A is its potential toxicity and side effects, which can limit its use in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide A, including:
1. Further studies of its potential therapeutic applications in cancer, autoimmune disorders, and infectious diseases.
2. Development of more selective and potent inhibitors of cGAS.
3. Investigation of the potential side effects and toxicity of N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide A in different experimental settings.
4. Exploration of the role of cGAS in other disease states and physiological processes.
5. Development of new drug delivery methods for N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide A to improve its efficacy and reduce its potential side effects.

Synthesemethoden

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide A involves several steps, including the reaction of 2-bromo-3-methyl-1H-indene with 2-methylpyrazole, followed by the introduction of an iodine atom and a carboxamide group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

Compound A has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, autoimmune disorders, and infectious diseases. The selective inhibition of cGAS by N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide A can lead to the suppression of the immune response, which can be beneficial in certain disease states.

Eigenschaften

Produktname

N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide

Molekularformel

C14H14IN3O

Molekulargewicht

367.18 g/mol

IUPAC-Name

N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H14IN3O/c1-18-8-12(15)13(17-18)14(19)16-11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4H2,1H3,(H,16,19)

InChI-Schlüssel

NDMURDCGBAXLFP-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)NC2=CC3=C(CCC3)C=C2)I

Kanonische SMILES

CN1C=C(C(=N1)C(=O)NC2=CC3=C(CCC3)C=C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.